molecular formula C8H8INO3 B12835484 3-Amino-5-iodo-4-methoxybenzoic acid CAS No. 25801-33-6

3-Amino-5-iodo-4-methoxybenzoic acid

Cat. No.: B12835484
CAS No.: 25801-33-6
M. Wt: 293.06 g/mol
InChI Key: YYEANNFAIKEZEV-UHFFFAOYSA-N
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Description

3-Amino-5-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, characterized by the presence of amino, iodo, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-iodo-4-methoxybenzoic acid typically involves the iodination of 3-Amino-4-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction proceeds under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo group can enhance its binding affinity to certain targets, while the amino and methoxy groups can influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzoic acid: Lacks the iodo group, making it less reactive in certain coupling reactions.

    4-Amino-3-methoxybenzoic acid: Differently substituted, leading to variations in chemical reactivity and biological activity.

    3-Amino-5-methoxybenzoic acid: Similar structure but without the iodo group, affecting its overall properties.

Uniqueness

3-Amino-5-iodo-4-methoxybenzoic acid is unique due to the presence of the iodo group, which enhances its reactivity in coupling reactions and potentially increases its biological activity. This makes it a valuable compound in both synthetic chemistry and biomedical research.

Properties

IUPAC Name

3-amino-5-iodo-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEANNFAIKEZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25801-33-6
Record name 3-Amino-5-iodo-p-anisic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UC7SR6F7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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